molecular formula C11H11NO2S B13039511 Methyl 5-methyl-3-(thiophen-2-yl)-1H-pyrrole-2-carboxylate

Methyl 5-methyl-3-(thiophen-2-yl)-1H-pyrrole-2-carboxylate

Cat. No.: B13039511
M. Wt: 221.28 g/mol
InChI Key: YSVKBERATNHGIC-UHFFFAOYSA-N
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Description

Methyl5-methyl-3-(thiophen-2-yl)-1H-pyrrole-2-carboxylate is a heterocyclic compound that features a thiophene ring and a pyrrole ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene ring, a sulfur-containing five-membered ring, and the pyrrole ring, a nitrogen-containing five-membered ring, contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl5-methyl-3-(thiophen-2-yl)-1H-pyrrole-2-carboxylate typically involves the reaction of thiophene derivatives with pyrrole derivatives under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Industrial Production Methods

In an industrial setting, the production of Methyl5-methyl-3-(thiophen-2-yl)-1H-pyrrole-2-carboxylate may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for maximizing yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl5-methyl-3-(thiophen-2-yl)-1H-pyrrole-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene or pyrrole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Methyl5-methyl-3-(thiophen-2-yl)-1H-pyrrole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl5-methyl-3-(thiophen-2-yl)-1H-pyrrole-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thiophene and pyrrole rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which can modulate the activity of biological molecules. These interactions can influence various pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl5-methyl-3-(thiophen-2-yl)-1H-pyrrole-2-carboxylate is unique due to the combination of the thiophene and pyrrole rings, which imparts distinct chemical and biological properties. This combination allows for a broader range of interactions and applications compared to compounds with only one of these rings.

Properties

Molecular Formula

C11H11NO2S

Molecular Weight

221.28 g/mol

IUPAC Name

methyl 5-methyl-3-thiophen-2-yl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C11H11NO2S/c1-7-6-8(9-4-3-5-15-9)10(12-7)11(13)14-2/h3-6,12H,1-2H3

InChI Key

YSVKBERATNHGIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1)C(=O)OC)C2=CC=CS2

Origin of Product

United States

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